![molecular formula C21H17N3O2 B1194122 6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
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Overview
Description
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Spectral Properties : A study conducted by Hens et al. (2013) explored the synthesis of mononuclear Zn(ii) complexes, including one derived from a ligand closely related to the compound . The study emphasized the ligand's strong binding ability and significant enhancement of fluorescence intensity upon complexation with Zn(2+) ions. This indicates potential applications in sensing technologies (Hens, Mondal, & Rajak, 2013).
Crystal Structure Analysis : The crystal structures of derivatives of the compound, highlighting the quinoid tautomeric form of the salicylidene fragment, were determined by Chumakov et al. (2006). This structural analysis provides essential insights into the compound's chemical properties and potential reactivity (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).
Application in Antitumor Activities
Antitumor Potential : A study by Chew et al. (2006) discussed the antiproliferative activity of related heteroaromatic quinols against various cancer cell lines, suggesting potential therapeutic applications for similar compounds. The study also emphasized the role of glutathione in modulating the cytotoxicity of these compounds (Chew, Matthews, Zhang, McCarroll, Hagen, Stevens, Westwell, & Bradshaw, 2006).
Discovery of Apoptosis Inducers : Research by Sirisoma et al. (2010) on N-methyl-4-(4-methoxyanilino)quinazolines, a class related to the compound , identified them as potent apoptosis inducers and explored their structure-activity relationship. This indicates potential applications in cancer treatment (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2010).
Chemical Reactions and Modifications
Thermal Electrochemical Spirocyclization : Kobayashi et al. (1994) explored a novel synthetic route to trifluoromethylated spirodiazacarbocycles, involving p-benzoquinone imines, which are structurally related to the compound . This research contributes to the understanding of potential synthetic pathways and transformations of similar compounds (Kobayashi, Uneyama, Hamada, & Kashino, 1994).
Novel Synthesis Routes : Baxter and Phillips (1974) investigated the synthesis and reactions of a closely related quinone, revealing important information about the reactivity and potential chemical transformations of similar compounds (Baxter & Phillips, 1974).
properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyanilino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-13-7-5-11-17(19)23-20-14-8-2-4-10-16(14)22-21(24-20)15-9-3-6-12-18(15)25/h2-13,25H,1H3,(H,22,23,24) |
InChI Key |
XXDWHCBZRZWMFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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